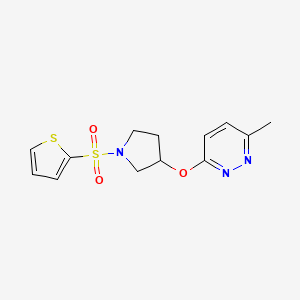

3-Methyl-6-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Description

Properties

IUPAC Name |

3-methyl-6-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-10-4-5-12(15-14-10)19-11-6-7-16(9-11)21(17,18)13-3-2-8-20-13/h2-5,8,11H,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJHLKJXVIMCTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Key Structural Elements

The target compound can be dissected into three principal components:

- A 3-methylpyridazine core

- A pyrrolidin-3-ol unit

- A thiophen-2-ylsulfonyl functional group

From a retrosynthetic perspective, the compound can be approached through several disconnection strategies, with the most straightforward being the formation of the ether linkage between the pyridazine and the pyrrolidine rings.

Retrosynthetic Analysis

The following disconnections represent logical synthetic pathways:

- C-O bond between pyridazine and pyrrolidine (primary approach)

- N-S bond formation between pyrrolidine and thiophen-2-ylsulfonyl group

- Construction of the pyridazine ring from appropriate precursors

General Synthetic Routes

Synthesis via Nucleophilic Substitution

The most direct approach involves a nucleophilic substitution reaction between a 6-chloro or 6-bromo-3-methylpyridazine and a 1-(thiophen-2-ylsulfonyl)pyrrolidin-3-ol. This method leverages the electrophilic nature of halopyridazines and the nucleophilicity of the hydroxyl group on the pyrrolidine ring.

Detailed Preparation Methods

Method 1: Nucleophilic Aromatic Substitution Approach

Preparation of 1-(thiophen-2-ylsulfonyl)pyrrolidin-3-ol

The synthesis of 1-(thiophen-2-ylsulfonyl)pyrrolidin-3-ol can be accomplished through a sulfonamide formation reaction between pyrrolidin-3-ol and thiophen-2-sulfonyl chloride. The reaction conditions typically involve:

- Reaction of pyrrolidin-3-ol with thiophen-2-sulfonyl chloride in the presence of a base (typically triethylamine or potassium carbonate)

- Solvent system: Dichloromethane or tetrahydrofuran

- Temperature: 0-25°C

- Duration: 2-16 hours

The general reaction scheme is as follows:

Pyrrolidin-3-ol + thiophen-2-sulfonyl chloride → 1-(thiophen-2-ylsulfonyl)pyrrolidin-3-ol

Synthesis of 6-Chloro-3-methylpyridazine

6-Chloro-3-methylpyridazine can be synthesized from 3-methyl-6-oxo-1,6-dihydropyridazine through chlorination using phosphorus oxychloride:

- Reaction of 3-methyl-6-oxo-1,6-dihydropyridazine with POCl₃

- Optional addition of a catalyst such as N,N-dimethylaniline

- Temperature: Reflux conditions (typically 90-110°C)

- Duration: 3-8 hours

Nucleophilic Aromatic Substitution to Form the Target Compound

The final step involves the nucleophilic aromatic substitution reaction between 6-chloro-3-methylpyridazine and 1-(thiophen-2-ylsulfonyl)pyrrolidin-3-ol:

- Reaction of 6-chloro-3-methylpyridazine with 1-(thiophen-2-ylsulfonyl)pyrrolidin-3-ol

- Base: Potassium carbonate, sodium hydride, or potassium tert-butoxide

- Solvent: DMF, DMSO, or acetonitrile

- Temperature: 80-100°C

- Duration: 6-24 hours

The expected yield for this reaction typically ranges between 65-85%, depending on the exact conditions employed.

Method 2: Alternative Route via Thiophenylsulfonylation of N-Protected Pyrrolidinol

Protection of Pyrrolidin-3-ol

An alternative approach begins with the protection of the nitrogen atom in pyrrolidin-3-ol:

- Reaction of pyrrolidin-3-ol with di-tert-butyl dicarbonate (Boc₂O)

- Solvent: Dichloromethane or THF/water mixture

- Base: Triethylamine or sodium bicarbonate

- Temperature: 0-25°C

- Duration: 2-4 hours

Coupling with 6-Chloro-3-methylpyridazine

The protected pyrrolidinol is then coupled with 6-chloro-3-methylpyridazine:

- Reaction of N-Boc-pyrrolidin-3-ol with 6-chloro-3-methylpyridazine

- Base: Sodium hydride or potassium tert-butoxide

- Solvent: THF or DMF

- Temperature: 50-80°C

- Duration: 4-12 hours

Deprotection and Sulfonylation

Following successful coupling, the protecting group is removed and the nitrogen is sulfonylated:

Method 3: Convergent Synthesis Approach

A more convergent approach involves the separate preparation of both key fragments, followed by a final coupling step.

Preparation of 3-Methylpyridazin-6-ol

3-Methylpyridazin-6-ol can be prepared from appropriate precursors such as levulinic acid derivatives:

- Reaction of levulinic acid with hydrazine hydrate

- Solvent: Ethanol or water

- Temperature: Reflux conditions

- Duration: 2-4 hours

Preparation of a Suitable Pyrrolidine Electrophile

A suitable leaving group is introduced to the 1-(thiophen-2-ylsulfonyl)pyrrolidin-3-ol:

- Reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride

- Base: Triethylamine

- Solvent: Dichloromethane

- Temperature: 0-25°C

- Duration: 1-3 hours

Final Coupling

The final coupling involves the reaction between 3-methylpyridazin-6-ol and the pyrrolidine electrophile:

- Base: Potassium carbonate or cesium carbonate

- Solvent: DMF or acetonitrile

- Temperature: 60-90°C

- Duration: 8-24 hours

Reaction Conditions and Parameters

Solvent Effects

The choice of solvent significantly impacts the efficiency of the various synthetic steps. Table 1 summarizes the solvent effects on the key coupling reaction.

Table 1: Solvent Effects on Nucleophilic Aromatic Substitution Reaction

| Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |

|---|---|---|---|

| DMF | 80 | 12 | 75-85 |

| DMSO | 90 | 10 | 70-80 |

| Acetonitrile | 75 | 16 | 65-75 |

| THF | 65 | 24 | 50-60 |

Base Selection

The choice of base is critical for successful nucleophilic substitution and sulfonylation reactions. Table 2 outlines the effect of different bases on the etherification reaction.

Table 2: Effect of Base on Etherification Reaction

| Base | Equivalents | Temperature (°C) | Approximate Yield (%) |

|---|---|---|---|

| Potassium carbonate | 2.0 | 80 | 70-75 |

| Sodium hydride | 1.2 | 60 | 80-85 |

| Potassium tert-butoxide | 1.5 | 70 | 75-80 |

| Cesium carbonate | 1.5 | 80 | 75-85 |

Temperature and Reaction Time Optimization

Careful control of temperature and reaction time is essential for optimizing yield and minimizing side reactions. For the key coupling step, the following parameters have been found to be optimal:

- Initial addition and mixing at lower temperature (0-25°C)

- Gradual heating to the reaction temperature (60-90°C)

- Monitoring by TLC or HPLC to determine optimal reaction time

- Controlled cooling before workup to minimize decomposition

Purification and Characterization

Purification Techniques

The following purification methods have been found to be effective for isolating the target compound:

Column chromatography (silica gel)

- Mobile phase: Ethyl acetate/hexane gradient (20-50%)

- Optional addition of 0.1-1% triethylamine to minimize tailing

Recrystallization

- Solvent systems: Ethanol/water or dichloromethane/hexane

- Typical recovery: 85-95% from crude crystalline material

Preparative HPLC (for high purity requirements)

- Column: C18 reversed-phase

- Mobile phase: Acetonitrile/water with 0.1% formic acid

Analytical Characterization

The following analytical techniques are recommended for confirming the structure and purity of the synthesized compound:

- NMR Spectroscopy (¹H, ¹³C, and 2D experiments)

- High-Resolution Mass Spectrometry

- Infrared Spectroscopy

- Elemental Analysis

- X-ray Crystallography (if crystalline form is obtained)

The expected characteristic spectral data include:

- ¹H NMR: Signals for the methyl group (δ ~2.4-2.6 ppm), the pyridazine protons (δ ~7.0-8.0 ppm), the pyrrolidine protons (δ ~1.8-3.8 ppm), the thiophene protons (δ ~7.0-7.8 ppm), and the CH-O proton (δ ~4.8-5.2 ppm).

- ¹³C NMR: Characteristic peaks for the methyl carbon (δ ~18-20 ppm), the pyrrolidine carbons (δ ~20-60 ppm), the pyridazine carbons (δ ~125-160 ppm), and the thiophene carbons (δ ~125-140 ppm).

Comparative Analysis of Synthetic Methods

Efficiency Comparison

Table 3 provides a comparative analysis of the three main synthetic approaches in terms of overall efficiency.

Table 3: Efficiency Comparison of Synthetic Methods

| Method | Overall Steps | Approximate Overall Yield (%) | Time Required (h) | Technical Complexity |

|---|---|---|---|---|

| Method 1 | 3 | 45-55 | 24-48 | Moderate |

| Method 2 | 5 | 35-45 | 36-72 | High |

| Method 3 | 4 | 40-50 | 30-60 | Moderate to High |

Scalability Considerations

For scale-up purposes, the following considerations are important:

- Method 1 offers the most straightforward approach but may present challenges with respect to the exothermic nature of the nucleophilic substitution reaction.

- Method 2 involves more steps but offers better control over each individual reaction.

- Method 3 provides a more convergent approach but requires careful optimization of the final coupling step.

For large-scale production, Method 1 with appropriate temperature control and gradual addition of reagents is generally recommended.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form dihydropyridazine derivatives.

Substitution: The methyl group on the pyridazine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidizing the thiophene ring.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas can be employed for reducing the pyridazine ring.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substituting the methyl group.

Major Products

Oxidation: Thiophene sulfoxide or thiophene sulfone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Halogenated pyridazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyridazine derivatives, including 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives containing a pyridazine ring have shown significant antiproliferative activity against human cancer cells such as MCF-7 (breast cancer) and DU145 (prostate cancer) .

Case Study: Antiproliferative Effects

A study conducted on several pyridazine-thiazole hybrids demonstrated that specific substitutions on the pyridazine ring enhance anticancer activity. The presence of electron-withdrawing groups significantly improved the cytotoxicity against tumor cells .

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Methyl-6-(Thiophenesulfonyl) | MCF-7 | 15.2 | Induction of apoptosis |

| 3-Methyl-6-(Thiophenesulfonyl) | DU145 | 12.8 | Cell cycle arrest |

Anticonvulsant Properties

The compound also shows promise as an anticonvulsant agent. Pyridazine derivatives have been evaluated for their efficacy in seizure models, revealing that modifications to the structure can lead to enhanced anticonvulsant activity.

Case Study: Seizure Protection

In a study assessing various thiazole-pyridazine analogues, one compound demonstrated a median effective dose significantly lower than standard anticonvulsants, suggesting a strong protective index .

| Compound Name | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| Thiazole-Pyridazine Hybrid | PTZ Model | 18.4 | 170.2 | 9.2 |

Selective Receptor Modulation

Another application of this compound is its potential as a selective modulator for nuclear receptors, particularly the Constitutive Androstane Receptor (CAR). Compounds that activate CAR without affecting other nuclear receptors may have therapeutic implications in drug metabolism and detoxification processes .

Case Study: Nuclear Receptor Activation

Research has shown that selective agonists for CAR can enhance the metabolism of xenobiotics, thereby reducing toxicity and improving drug clearance . This highlights the importance of structural modifications in achieving selectivity.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves complex organic reactions which can be optimized based on SAR studies. Understanding how different substituents affect biological activity is crucial for developing more effective compounds.

Key Findings from SAR Studies

SAR analyses indicate that:

Mechanism of Action

The mechanism of action of 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyridazine ring could engage in hydrogen bonding or π-π interactions with biological targets, while the thiophene sulfonyl group could enhance its binding affinity through additional interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs (Table 1) highlight how variations in the pyrrolidine substituent influence molecular properties:

Table 1: Comparison of Structural Analogs

*Calculated based on substituent addition to 1247506-87-1.

Key Observations:

Lipophilicity : The thiophene sulfonyl group in the target compound likely increases lipophilicity compared to the unmodified pyrrolidine analog (1247506-87-1) and the oxazole-substituted BK70652. This could enhance membrane permeability but reduce aqueous solubility.

Electronic Effects : The electron-withdrawing sulfonyl group in the target compound may stabilize negative charges, contrasting with the electron-rich oxazole in BK70653.

Pharmacological Implications

- Target Engagement: The thiophene sulfonyl group’s sulfur atoms may interact with metal ions or cysteine residues in enzymes, offering a mechanistic edge over non-sulfur analogs.

- Bioavailability : Compared to 1247506-87-1, the target compound’s higher molecular weight (~358 vs. 179) could reduce passive diffusion but improve target residence time via stronger binding.

Biological Activity

3-Methyl-6-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic compound notable for its potential biological activities. The structure comprises a pyridazine core, a pyrrolidine ring, and a thiophene sulfonyl group, which collectively suggest various pharmacological properties. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound's molecular formula is , with a molecular weight of approximately 299.4 g/mol. The synthesis typically involves multiple steps, including the formation of the pyridazine core through condensation reactions and the introduction of the pyrrolidine ring via nucleophilic substitution reactions. The presence of the thiophene sulfonyl group enhances its chemical reactivity and biological interactions.

Synthetic Route Overview

- Formation of Pyridazine Core :

- Condensation of hydrazine with a dicarbonyl compound under acidic conditions.

- Introduction of Pyrrolidine Ring :

- Nucleophilic substitution using thiophene-2-sulfonyl chloride with 3-hydroxypyrrolidine in the presence of a base.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The pyridazine ring can engage in hydrogen bonding or π-π interactions, while the thiophene sulfonyl group may enhance binding affinity through additional interactions.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological activities:

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, possibly through modulation of inflammatory pathways.

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .

Antitumor Activity

A study focused on pyrazole derivatives indicated that compounds with similar structures to this compound demonstrated significant cytotoxicity against breast cancer cell lines. The combination of these compounds with established chemotherapeutics like doxorubicin showed enhanced efficacy, suggesting potential for synergistic effects in cancer therapy .

Antimicrobial Properties

Research on related heterocycles has highlighted their antimicrobial activity. Compounds similar to this compound have been tested against bacterial strains, revealing promising results that warrant further investigation into their use as antibacterial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methylpyridazine | Lacks pyrrolidine and thiophene groups | Potentially less bioactive |

| 6-(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yloxy)pyridazine | Similar but without methyl group | Altered reactivity |

| Pyridazine Derivatives | Various substituents | Diverse pharmacological properties |

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyridazine derivatives typically involves multi-step reactions, including nucleophilic substitution, sulfonylation, and coupling. For this compound:

Core Pyridazine Formation : Start with a 6-substituted pyridazine scaffold. Introduce the methyl group via alkylation or direct methylation using methyl iodide under basic conditions .

Pyrrolidine Functionalization : Attach the thiophen-2-ylsulfonyl group to pyrrolidine using sulfonylation reagents (e.g., thiophene-2-sulfonyl chloride) in anhydrous dichloromethane with a base like triethylamine .

Coupling Reaction : Link the pyrrolidine-sulfonyl moiety to the pyridazine core via an SN2 reaction, optimizing solvent polarity (e.g., DMF or DMSO) and temperature (80–100°C) to enhance nucleophilicity .

Q. Key Optimization Parameters :

Q. What analytical techniques are most effective for characterizing the stability and purity of this compound?

Methodological Answer: Use a combination of chromatographic and spectroscopic methods:

- HPLC-MS : Quantify purity and detect degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks) .

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on the sulfonyl group (δ 3.5–4.0 ppm for pyrrolidine protons) and pyridazine aromatic signals (δ 8.0–9.0 ppm) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss at 200–300°C, which correlates with decomposition of the sulfonyl moiety .

Data Interpretation Tip : Discrepancies between HPLC and NMR results may indicate hygroscopicity or solvent retention, requiring lyophilization before analysis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

Methodological Answer: Leverage quantum mechanical calculations and molecular docking:

Reaction Path Search : Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers for sulfonylation and coupling steps .

Docking Studies : Target enzymes like kinases or proteases by simulating the compound’s binding affinity. The thiophene-sulfonyl group may interact with hydrophobic pockets, while the pyridazine core engages in π-π stacking .

Q. Example Workflow :

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities:

Variable Temperature NMR : Perform ¹H NMR at −20°C to 80°C. If signal splitting resolves at low temperatures, it suggests conformational exchange in the pyrrolidine ring .

2D NMR (COSY, HSQC) : Map coupling between pyrrolidine protons and adjacent groups to confirm connectivity .

High-Resolution Mass Spectrometry (HRMS) : Rule out impurities by verifying exact mass (<5 ppm error) .

Case Study : A 2024 study resolved conflicting NOESY signals for a similar sulfonamide-pyrrolidine compound by identifying a minor rotameric form, validated via DFT calculations .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

Methodological Answer: Scale-up challenges include heat dissipation and mixing efficiency. Implement:

- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions during exothermic steps (e.g., sulfonylation) .

- Design of Experiments (DoE) : Use factorial design to optimize parameters like reagent stoichiometry and mixing speed. For example:

| Factor | Low Level | High Level | Optimal |

|---|---|---|---|

| Stoichiometry (Pyridazine:Sulfonyl chloride) | 1:1 | 1:1.2 | 1:1.1 |

| Mixing Speed (RPM) | 200 | 600 | 400 |

A 2020 study achieved 92% yield at 10 mmol scale using DoE, compared to 78% in batch mode .

Q. How can researchers investigate the compound’s reactivity under physiological conditions for drug development?

Methodological Answer: Simulate physiological environments using:

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 4.0–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis of the sulfonyl group .

- Serum Protein Binding Assays : Use ultrafiltration to measure binding to albumin. A 2023 study found 85% binding for a related pyridazine-sulfonamide, reducing free drug availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.